molecular formula C14H25NO6 B7960473 4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate CAS No. 18635-49-9

4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate

Cat. No.: B7960473
CAS No.: 18635-49-9
M. Wt: 303.35 g/mol
InChI Key: PUDMHIVYJNZIHQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate is a synthetic compound characterized by a tert-butyl ester group and a tert-butoxycarbonyl-protected amino group. It's recognized for its potential utility in organic synthesis and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate typically involves multi-step organic reactions. One common route starts with the protected amino acid, which undergoes esterification and tert-butylation to introduce the tert-butyl ester group.

Industrial Production Methods: Scalable methods involve optimized conditions to ensure high yield and purity. Advanced catalytic techniques and controlled reaction environments are often employed.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, particularly affecting the tert-butyl group or the alpha-amino group.

  • Reduction: Reduction reactions can be facilitated by hydrogenation, particularly focusing on the carboxyl group.

  • Substitution: Substitution reactions often involve the tert-butoxycarbonyl group, commonly through nucleophilic attack.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃

  • Reduction: H₂/Pd-C, NaBH₄

  • Substitution: Nucleophiles such as NH₃, OH⁻

Major Products Formed:

  • Oxidation may yield oxidized derivatives of the tert-butyl group.

  • Reduction generally forms reduced forms of the carboxy or ester group.

  • Substitution reactions can yield deprotected or substituted derivatives.

Scientific Research Applications

4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate finds applications across : this compound finds applications across: Chemistry: Intermediate in organic synthesis, useful in constructing complex molecules. Biology: Serves as a biochemical probe for studying enzyme kinetics. Medicine: Investigated as a potential prodrug or protecting group for therapeutic agents. Industry: Utilized in the production of specialized polymers and coatings.

Mechanism of Action

The compound exerts its effects through mechanisms involving its reactive functional groups:

  • The tert-butyl ester and tert-butoxycarbonyl groups undergo hydrolysis under acidic or basic conditions, releasing active intermediates.

  • Targeting molecular pathways involving esterases and proteases.

Comparison with Similar Compounds

  • N-tert-butoxycarbonyl (Boc)-protected amino acids

  • tert-Butyl esters of amino acids

  • tert-Butoxycarbonyl derivatives of peptides

Comparison: While similar in protective functionality, 4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate boasts a unique combination of tert-butyl and tert-butoxycarbonyl groups, enhancing its stability and reactivity profile.

Properties

IUPAC Name

4-O-tert-butyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-9(11(17)19-7)15-12(18)21-14(4,5)6/h9H,8H2,1-7H3,(H,15,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDMHIVYJNZIHQ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143288
Record name 4-(1,1-Dimethylethyl) 1-methyl N-[(1,1-dimethylethoxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18635-49-9
Record name 4-(1,1-Dimethylethyl) 1-methyl N-[(1,1-dimethylethoxy)carbonyl]-L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18635-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) 1-methyl N-[(1,1-dimethylethoxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.